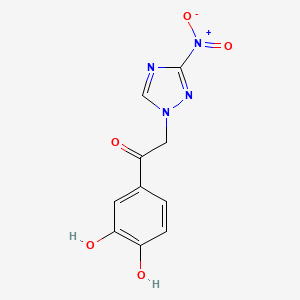

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features both a dihydroxyphenyl group and a nitrotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone typically involves the following steps:

Formation of the Dihydroxyphenyl Intermediate: This can be achieved through the hydroxylation of a phenyl precursor using reagents such as hydrogen peroxide or other oxidizing agents.

Attachment of the Nitrotriazole Group: The nitrotriazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable triazole precursor reacts with the dihydroxyphenyl intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitro group in the triazole ring can be reduced to an amino group.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino-triazole derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone exhibit potent antimicrobial properties. A study by Nithinchandra et al. (2012) demonstrated that triazole derivatives possess significant activity against a range of bacterial strains, suggesting potential for development as new antibiotics .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Its triazole component is known to interfere with viral replication processes. For instance, compounds containing triazole rings have been reported to inhibit the replication of viruses such as HIV and influenza .

Antitumor Activity

Recent investigations have highlighted the anticancer potential of triazole-containing compounds. The structural similarity to known anticancer agents allows for the exploration of this compound in cancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study conducted by Ramchander et al. focused on synthesizing various triazole derivatives and evaluating their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols. The results indicated that certain derivatives exhibited enhanced activity compared to existing drugs, warranting further investigation into their mechanisms of action .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another significant study explored the structure-activity relationship of this compound derivatives. By systematically modifying the substituents on the phenolic and triazole rings, researchers identified key structural features that contribute to increased biological activity. This SAR analysis is crucial for guiding future drug design efforts aimed at optimizing efficacy and reducing side effects .

Potential in Drug Development

Given its diverse biological activities, this compound represents a promising candidate for drug development in several therapeutic areas:

- Antimicrobial Agents : With rising antibiotic resistance, compounds like this could provide novel solutions.

- Antiviral Therapies : Its ability to inhibit viral replication positions it well in the fight against viral infections.

- Cancer Treatment : The anticancer properties suggest potential applications in oncology.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone would depend on its specific application. For instance:

In biological systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

In chemical reactions: It may act as a catalyst or intermediate, facilitating the transformation of other compounds.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dihydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone: Lacks the nitro group, which may affect its reactivity and applications.

1-(3,4-Dihydroxyphenyl)-2-(3-amino-1,2,4-triazol-1-yl)ethanone: Contains an amino group instead of a nitro group, potentially altering its biological activity.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is unique due to the presence of both a dihydroxyphenyl group and a nitrotriazole moiety, which confer distinct chemical and biological properties. This combination of functional groups may enhance its utility in various applications compared to similar compounds.

Biological Activity

The compound 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O5. Its structure features a 3-nitro-1,2,4-triazole moiety linked to a dihydroxyphenyl group, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 248.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | Not available |

Antimicrobial Activity

Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. A study demonstrated that various triazole derivatives were tested against bacterial and fungal strains, revealing moderate activity comparable to standard antibiotics such as Streptomycin and Nystatin .

Anti-Diabetic Effects

The compound has been identified as having potential anti-diabetic properties through its selective inhibition of Pyruvate Dehydrogenase Kinase (PDK) . This mechanism is crucial for glycemic control and may help in managing diabetes and its complications . The inhibition of PDK enhances the activity of the pyruvate dehydrogenase complex (PDC), which is essential for glucose metabolism.

Anti-Inflammatory Activity

Another significant aspect of the compound's biological activity is its anti-inflammatory potential. A related study on triazole derivatives found that certain compounds exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound may also possess similar therapeutic benefits.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits PDK enzymes, which are involved in glucose metabolism.

- Antimicrobial Action : The triazole ring system interferes with fungal cell wall synthesis and bacterial growth.

- Modulation of Inflammatory Mediators : The dihydroxyphenyl group may enhance the compound's ability to modulate inflammatory pathways.

Case Study 1: Anti-Diabetic Efficacy

A clinical study investigated the effects of a similar triazole derivative on patients with type 2 diabetes. Results indicated significant reductions in fasting blood glucose levels and improvements in insulin sensitivity after administration over a period of three months .

Case Study 2: Antimicrobial Testing

A laboratory evaluation tested the antimicrobial efficacy of various triazole derivatives against common pathogens. The results showed that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Properties

CAS No. |

672278-69-2 |

|---|---|

Molecular Formula |

C10H8N4O5 |

Molecular Weight |

264.19 g/mol |

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone |

InChI |

InChI=1S/C10H8N4O5/c15-7-2-1-6(3-8(7)16)9(17)4-13-5-11-10(12-13)14(18)19/h1-3,5,15-16H,4H2 |

InChI Key |

NJYZXVXIVXSMQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN2C=NC(=N2)[N+](=O)[O-])O)O |

solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.